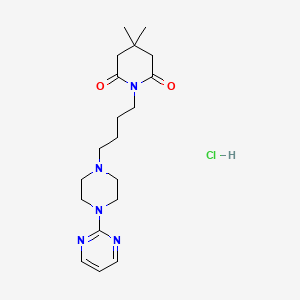

Gepirone hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

83928-66-9 |

|---|---|

Molecular Formula |

C19H30ClN5O2 |

Molecular Weight |

395.9 g/mol |

IUPAC Name |

4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C19H29N5O2.ClH/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18;/h5-7H,3-4,8-15H2,1-2H3;1H |

InChI Key |

DGOCVISYYYQFEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C.Cl |

Other CAS No. |

83928-66-9 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

83928-76-1 (Parent) |

Synonyms |

4,4-dimethyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-2,6-piperidinedione BMY 13805 BMY-13805 gepirone gepirone monohydrochloride MJ 13805 MJ 13805-1 MJ-13805 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Gepirone Hydrochloride on 5-HT1A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepirone hydrochloride, a selective partial agonist of the serotonin 1A (5-HT1A) receptor, represents a significant advancement in the pharmacotherapy of major depressive disorder (MDD).[1][2][3] Its unique mechanism of action, characterized by a distinct profile at presynaptic and postsynaptic 5-HT1A receptors, distinguishes it from other serotonergic agents and offers a promising therapeutic alternative. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the therapeutic effects of gepirone, with a focus on its interaction with the 5-HT1A receptor.

Core Mechanism of Action at the 5-HT1A Receptor

Gepirone's therapeutic efficacy is primarily attributed to its selective and high-affinity binding to 5-HT1A receptors.[1][4] It exhibits a dualistic activity profile, functioning as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei, and as a partial agonist at postsynaptic 5-HT1A receptors in various brain regions, including the hippocampus and cortex.[5][6]

Presynaptic Action: Full Agonism and Autoreceptor Desensitization

Initially, gepirone's full agonist activity at presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin release. However, with chronic administration, these autoreceptors undergo desensitization. This adaptive change results in a gradual restoration and eventual enhancement of serotonergic neurotransmission in terminal fields.

Postsynaptic Action: Partial Agonism and Neuronal Modulation

At the postsynaptic level, gepirone acts as a partial agonist. This allows it to modulate neuronal activity in key brain circuits implicated in mood and anxiety. By partially stimulating postsynaptic 5-HT1A receptors, gepirone helps to normalize serotonergic signaling without causing the overstimulation that can be associated with full agonists.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for gepirone and its active metabolite, 3'-OH-gepirone, at the 5-HT1A receptor. For comparative purposes, data for other well-known 5-HT1A receptor ligands are also included where available.

Table 1: Binding Affinity (Ki) at Human 5-HT1A Receptors

| Compound | Ki (nM) | Reference |

| Gepirone | 38 | [7] |

| 3'-OH-gepirone (metabolite) | 58 | [7] |

| Buspirone | 14.5 | |

| Ipsapirone | 2.0 | |

| 8-OH-DPAT (full agonist) | 0.9 | |

| WAY-100635 (antagonist) | 0.8 |

Table 2: Functional Activity of Azapirones in Tyrosine Hydroxylation Inhibition Assay

| Compound | EC50 (µM) | Intrinsic Activity | Reference |

| Gepirone | 836 | Full Agonist | [8] |

| Buspirone | 48.4 | Full Agonist | [8] |

| Ipsapirone | 50 | Full Agonist | [8] |

| 8-OH-DPAT | 7.0 | Full Agonist | [8] |

Note: This assay reflects 5-HT1A receptor-mediated inhibition of dopamine synthesis and may not directly correlate with G-protein coupling or adenylyl cyclase inhibition.

Signaling Pathways and Downstream Effects

Activation of 5-HT1A receptors by gepirone initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o).

G-Protein Coupling and Adenylyl Cyclase Inhibition

Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors.

Modulation of Other Signaling Pathways

Beyond the canonical adenylyl cyclase pathway, 5-HT1A receptor activation by gepirone has been shown to influence other critical signaling cascades, including:

-

Phosphoinositide 3-kinase (PI3K) pathway: This pathway is involved in cell growth, survival, and proliferation.

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This pathway plays a crucial role in synaptic plasticity and neuronal function.[9]

The integrated effects of gepirone on these multiple signaling pathways contribute to its overall therapeutic action in MDD.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the binding affinity (Ki) of gepirone for the 5-HT1A receptor.

Materials:

-

Membrane preparations from cells expressing human 5-HT1A receptors or from brain tissue (e.g., hippocampus).

-

Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

-

Non-specific binding control: 10 µM 5-HT or WAY-100635.

-

Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

This compound solutions of varying concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate membrane preparations with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of gepirone.

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and a high concentration of a non-labeled 5-HT1A ligand.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each gepirone concentration by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of gepirone that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity

Objective: To determine the potency (EC50) and efficacy (Emax) of gepirone in stimulating G-protein activation at the 5-HT1A receptor.

Materials:

-

Membrane preparations expressing 5-HT1A receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

This compound solutions of varying concentrations.

-

Non-specific binding control: 10 µM unlabeled GTPγS.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubate membrane preparations with GDP to ensure G-proteins are in their inactive state.

-

Add varying concentrations of gepirone to the membranes.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

For basal binding, add only [³⁵S]GTPγS without any agonist.

-

For non-specific binding, add [³⁵S]GTPγS in the presence of a high concentration of unlabeled GTPγS.

-

Incubate at 30°C for a specified time.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific [³⁵S]GTPγS binding stimulated by gepirone.

-

Determine the EC50 and Emax values by non-linear regression analysis of the dose-response curve.

cAMP Accumulation Assay

Objective: To measure the inhibitory effect of gepirone on adenylyl cyclase activity.

Materials:

-

Intact cells expressing 5-HT1A receptors.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

This compound solutions of varying concentrations.

-

cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

-

Culture cells in appropriate plates.

-

Pre-treat cells with IBMX to prevent cAMP degradation.

-

Add varying concentrations of gepirone to the cells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit.

-

Generate a dose-response curve for gepirone's inhibition of forskolin-stimulated cAMP accumulation.

-

Determine the IC50 value (concentration of gepirone that causes 50% inhibition).

References

- 1. This compound: a novel antidepressant with 5-HT1A agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gepirone, a selective serotonin (5HT1A) partial agonist in the treatment of major depression [pubmed.ncbi.nlm.nih.gov]

- 3. Gepirone as a 5-HT1A agonist in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of 5-HT1A receptors in the antidepressant-like activity of gepirone in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effect of gepirone on presynaptic and postsynaptic serotonin receptors: single-cell recording studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

The Pharmacodynamic Profile of Gepirone: A Selective 5-HT1A Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Gepirone is a selective 5-hydroxytryptamine (5-HT)1A receptor agonist with a unique pharmacodynamic profile that distinguishes it from other serotonergic antidepressants.[1][2][3][4] Approved for the treatment of major depressive disorder (MDD) in adults, its mechanism of action is centered on its nuanced interaction with both presynaptic and postsynaptic 5-HT1A receptors.[5][6][7] This guide provides a comprehensive overview of Gepirone's pharmacodynamics, including its binding affinity, functional activity, relevant signaling pathways, and detailed experimental protocols for its characterization.

Receptor Binding and Selectivity Profile

Gepirone and its primary active metabolite, 3'-hydroxy-gepirone (3'-OH-gepirone), exhibit a high affinity for the 5-HT1A receptor.[2][5][8][9] The parent compound demonstrates significant selectivity for the 5-HT1A receptor over other serotonin receptor subtypes, such as the 5-HT2A receptor, and has a notably lower affinity for dopamine D2 receptors compared to earlier azapirones like buspirone.[2][10][11] Another major metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), displays a higher affinity for α2-adrenergic receptors.[5][8][9]

Table 1: Receptor Binding Affinity (Ki) of Gepirone and its Metabolites

| Compound | Receptor | Ki (nM) | Species | Reference |

| Gepirone | 5-HT1A | 38 | Not Specified | [5][8][9] |

| 5-HT1A | ≈ 31.8 | Not Specified | [2] | |

| 5-HT2A | ≈ 3630 | Not Specified | [2] | |

| 3'-OH-Gepirone | 5-HT1A | 58 | Not Specified | [2][5][8][9] |

| 1-PP | α2-adrenergic | 42 | Not Specified | [5][8][9] |

Functional Activity and Mechanism of Action

Gepirone's therapeutic effects are rooted in its dual and opposing actions at different populations of 5-HT1A receptors.[1][3][6]

-

Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus, these receptors function as autoreceptors that regulate the firing rate of serotonin neurons.[1][4] Gepirone acts as a full agonist at these presynaptic autoreceptors.[1][2][4][6] Acute administration leads to the activation of these autoreceptors, which suppresses serotonergic neuron firing and reduces the release of serotonin in projection areas.[1][2][3][4]

-

Postsynaptic 5-HT1A Receptors: These receptors are located in various brain regions, including the hippocampus, neocortex, and amygdala, which are critically involved in mood and anxiety regulation.[1][2] Gepirone functions as a partial agonist at these postsynaptic receptors.[1][2][4][6]

With chronic administration, the sustained activation of presynaptic 5-HT1A autoreceptors by Gepirone leads to their desensitization.[1][2][3][4] This desensitization results in a restoration of the serotonergic neuron firing rate and an overall enhancement of serotonin release in key brain regions.[1][2][3][4] This increased serotonin release, combined with the direct partial agonism at postsynaptic 5-HT1A receptors, is believed to mediate the antidepressant and anxiolytic effects of the drug.[2][6]

Table 2: Functional Activity of Gepirone

| Assay / Model | Effect | Potency (EC50) | Notes | Reference |

| Inhibition of Tyrosine Hydroxylation (rat striatum) | Full Agonist Activity | 836 µM | A measure of 5-HT1A heteroreceptor activation on dopamine nerve terminals. | [12] |

| Forced Swimming Test (rat) | Reduced Immobility Time | 2.5-20 mg/kg (i.p.) | Indicates antidepressant-like activity, mediated by postsynaptic 5-HT1A receptors. | [13] |

| Single-cell Recording (dorsal raphe) | Full Agonist | Not Specified | Acute administration inhibits 5-HT neuron firing. | [14] |

| Single-cell Recording (hippocampus) | Partial Agonist | Not Specified | Blocks the effect of 5-HT on pyramidal neurons. | [14] |

Intracellular Signaling Pathways

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), by Gepirone initiates a cascade of intracellular events. The receptor is primarily coupled to the inhibitory G-protein, Gi/o.

-

G-Protein Activation: Upon agonist binding, the 5-HT1A receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This causes the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][4]

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). This, in turn, modulates the phosphorylation of various downstream targets, including transcription factors, ultimately altering gene expression.[2][4]

-

Other Pathways: Activation of postsynaptic 5-HT1A receptors can also modulate other signaling pathways, including the PI3K and MAPK/ERK pathways, which play roles in neuroplasticity and cellular survival.[2][4] Additionally, the Gβγ subunit can directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

Caption: 5-HT1A Receptor Signaling Pathway.

The differential effects of acute versus chronic Gepirone administration are a cornerstone of its therapeutic mechanism.

Caption: Acute vs. Chronic Effects of Gepirone.

Experimental Protocols

The characterization of Gepirone's pharmacodynamic profile relies on a suite of established in vitro and in vivo assays.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound (Gepirone) by measuring its ability to displace a known radiolabeled ligand from the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of Gepirone for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes prepared from cells expressing cloned human 5-HT1A receptors or from rat hippocampal tissue.[15]

-

Radioligand: [3H]8-OH-DPAT or [3H]WAY-100635 (a selective 5-HT1A antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]

-

Non-specific Binding Control: 10 µM unlabeled Serotonin or 8-OH-DPAT.[15]

-

Test Compound: Gepirone hydrochloride, serially diluted.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).[15]

Methodology:

-

Membrane Preparation: Homogenize receptor source tissue/cells in ice-cold assay buffer. Centrifuge to pellet membranes and resuspend in fresh buffer. Determine protein concentration.[15]

-

Assay Setup: In triplicate, prepare tubes for:

-

Total Binding: Membrane + Radioligand + Buffer.

-

Non-specific Binding: Membrane + Radioligand + Non-specific Control.

-

Competition: Membrane + Radioligand + varying concentrations of Gepirone.

-

-

Incubation: Incubate tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.[15]

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[15]

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of Gepirone. Determine the IC50 (concentration of Gepirone that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

[35S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins following receptor stimulation. It can determine the potency (EC50) and efficacy (Emax) of an agonist.[16]

Objective: To quantify Gepirone's ability to activate Gi/o proteins coupled to the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes expressing 5-HT1A receptors.

-

Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, EDTA, and GDP.

-

Test Compound: Gepirone, serially diluted.

-

Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

-

Membrane Preparation: As described in the binding assay.

-

Pre-incubation: Incubate membranes with GDP to ensure G-proteins are in their inactive, GDP-bound state.

-

Assay Setup: Combine membranes, [35S]GTPγS, and varying concentrations of Gepirone in the assay buffer.

-

Basal Binding: No agonist added.

-

Agonist-stimulated Binding: With Gepirone.

-

Non-specific Binding: In the presence of excess unlabeled GTPγS.

-

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Filtration & Quantification: Terminate the reaction by rapid filtration and wash the filters. Measure the amount of bound [35S]GTPγS via scintillation counting.[16]

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the stimulated binding (as a percentage above basal) against the log concentration of Gepirone. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

Caption: [35S]GTPγS Functional Assay Workflow.

Adenylyl Cyclase Inhibition Assay

This assay provides a functional measure of the downstream consequences of 5-HT1A receptor activation by quantifying the inhibition of cAMP production.[17]

Objective: To measure Gepirone's ability to inhibit adenylyl cyclase activity via the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from rat hippocampus or cells expressing 5-HT1A receptors.[17]

-

Reagents: ATP, [α-32P]ATP, forskolin (to stimulate adenylyl cyclase), phosphodiesterase inhibitor (e.g., IBMX), assay buffer.

-

Test Compound: Gepirone, serially diluted.

-

Instrumentation: Chromatography columns (Dowex and Alumina), scintillation counter.

Methodology:

-

Assay Setup: In a reaction mixture containing membranes, ATP, [α-32P]ATP, a phosphodiesterase inhibitor, and forskolin, add varying concentrations of Gepirone.

-

Incubation: Initiate the reaction by adding the membranes or ATP and incubate at 30-37°C for 10-15 minutes.

-

Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP/cAMP).

-

cAMP Separation: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP and other nucleotides using sequential Dowex and Alumina column chromatography.[18]

-

Quantification: Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated adenylyl cyclase activity against the log concentration of Gepirone. Determine the IC50 value from the resulting curve.

Caption: Adenylyl Cyclase Inhibition Assay Workflow.

Conclusion

Gepirone's pharmacodynamic profile is defined by its high selectivity and dual functionality as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1][2][4][6] This unique mechanism, which leads to an eventual enhancement of serotonergic neurotransmission through autoreceptor desensitization, differentiates it from SSRIs and other antidepressants.[2][6][7] The in-depth characterization of its binding affinity, functional activity, and impact on intracellular signaling pathways, as detailed in the experimental protocols herein, provides a robust framework for understanding its therapeutic effects and for the development of future targeted treatments for major depressive disorder.

References

- 1. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review [mdpi.com]

- 2. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The preclinical discovery and development of this compound extended-release tablets: the first oral selective 5-HT1A receptor agonist for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gepirone | C19H29N5O2 | CID 55191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gepirone. Organon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Involvement of 5-HT1A receptors in the antidepressant-like activity of gepirone in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential effect of gepirone on presynaptic and postsynaptic serotonin receptors: single-cell recording studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology and Toxicology of Gepirone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gepirone is a selective 5-hydroxytryptamine (serotonin) 1A (5-HT1A) receptor agonist belonging to the azapirone chemical class.[1] Its unique pharmacological profile, characterized by differential activity at presynaptic and postsynaptic 5-HT1A receptors, distinguishes it from traditional antidepressants like selective serotonin reuptake inhibitors (SSRIs).[2][3] This document provides a comprehensive overview of the preclinical pharmacology, pharmacokinetics, and toxicology of Gepirone hydrochloride, synthesizing data from a range of in vitro and in vivo studies. The information is intended to serve as a detailed technical resource for professionals in the field of drug development and neuroscience research.

Preclinical Pharmacology

The antidepressant and anxiolytic properties of Gepirone are primarily mediated by its modulation of the serotonergic system.[4][5] Unlike SSRIs, it does not inhibit serotonin reuptake.[2][6]

Mechanism of Action

Gepirone's mechanism is centered on its activity as a selective 5-HT1A receptor agonist.[7][8] Its effects are time-dependent and receptor-location specific:

-

Presynaptic 5-HT1A Autoreceptors: Gepirone acts as a full agonist at these receptors located on serotonergic neurons in the dorsal raphe nucleus.[2][9] Acute administration leads to the activation of these autoreceptors, which inhibits serotonin neuron firing and reduces serotonin release.[4]

-

Postsynaptic 5-HT1A Receptors: It functions as a partial agonist at postsynaptic receptors in brain regions critical for mood and anxiety regulation, such as the hippocampus, neocortex, and amygdala.[4][9][10]

-

Chronic Administration: With long-term treatment, the presynaptic 5-HT1A autoreceptors become desensitized.[4][11] This desensitization leads to a restoration of serotonergic neuronal firing and an overall enhancement of serotonin release in projection areas, contributing to its therapeutic effects.[4][12]

This dual action allows Gepirone to modulate serotonergic activity, which is thought to be the basis of its antidepressant and anxiolytic effects.[2][11]

Receptor Binding Profile

Radioligand binding studies have characterized the affinity of Gepirone and its primary active metabolites, 3'-OH-gepirone and 1-(2-pyrimidinyl)piperazine (1-PP), for various receptors. Gepirone demonstrates high selectivity for the 5-HT1A receptor.[3][4]

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | α2-adrenergic | D2 |

|---|---|---|---|---|

| Gepirone | 38[13], 31.8[4] | 3630[4] | - | Negligible Affinity[1] |

| 3'-OH-Gepirone | 58[13] | - | - | - |

| 1-PP | - | - | 42[13] | - |

Ki (Inhibition constant) values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity. "-" indicates data not available from the provided search results.

Pharmacodynamic Effects in Animal Models

Gepirone has been evaluated in several animal models to assess its anxiolytic and antidepressant-like properties.[5][6]

Table 2: Summary of Preclinical Pharmacodynamic Studies

| Model | Species | Doses & Route | Key Findings | Reference(s) |

|---|---|---|---|---|

| Conditioned Suppression of Drinking | Long-Evans Rats | 1.25–5 mg/kg, i.p. | Increased licking under predictable shock conditions, indicating reduced anxiety. | [5] |

| Elevated Plus-Maze | Mice | 2.5, 5, 7.5 mg/kg | Increased open-arm entries and duration, suggesting anxiolytic effects. | [14] |

| Elevated Plus-Maze (Acute vs. Chronic) | Rats | Acute: 1-10 mg/kg, i.p. Chronic: 10 mg/kg/day, p.o. | Acute treatment showed an anxiogenic-like profile, while chronic treatment produced an anxiolytic effect. | [15] |

| Resident-Intruder Test | Male Mice | 2.5, 5, 7.5 mg/kg | Dose-dependently reduced aggression. This effect was counteracted by the 5-HT1A antagonist WAY 100635. | [14] |

i.p. = intraperitoneal; p.o. = oral administration.

Preclinical Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Gepirone's absolute bioavailability is estimated to be between 14% and 17%.[1][13] Following oral administration of the extended-release (ER) formulation, maximal plasma concentrations (Cmax) are reached in approximately 6 hours (Tmax).[4] Food can significantly increase the systemic exposure to Gepirone.[3][13]

-

Distribution: The apparent volume of distribution is approximately 94.5 L.[1][13] In vitro plasma protein binding in humans is about 72% and is not dependent on concentration.[13]

-

Metabolism: Gepirone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][13] This process yields two major pharmacologically active metabolites: 3'-OH-gepirone and 1-PP.[3][13] These metabolites are found in higher concentrations in plasma than the parent compound.[13]

-

Excretion: Following a single oral dose of radiolabeled Gepirone, approximately 81% of the radioactivity is recovered in the urine and 13% in the feces, primarily as metabolites.[1][13] The mean terminal half-life is around 5 hours.[13]

Preclinical Toxicology

A comprehensive battery of toxicology studies was conducted to characterize the safety profile of this compound.

Genotoxicity

Gepirone was evaluated for its potential to cause genetic damage in a standard battery of tests.

Table 3: Summary of Genotoxicity Studies

| Assay Type | Test System | Result | Reference(s) |

|---|---|---|---|

| Bacterial Gene Mutation | In vitro (Ames test) | Negative | [13][16] |

| Mammalian Gene Mutation | In vitro | Negative | [13][16] |

| DNA Repair | In vitro | Negative | [13][16] |

| Chromosomal Aberration | In vitro | An early study was deemed inadequate by modern standards, though results were negative. The weight of evidence suggests Gepirone is not genotoxic. | [17] |

| Micronucleus Assay | In vivo (Rat) | Negative (No clastogenicity observed) |[13][16] |

Carcinogenicity

Long-term studies were conducted in rodents to assess the carcinogenic potential of Gepirone.

Table 4: Summary of Carcinogenicity Studies

| Species | Doses | Duration | Findings | Reference(s) |

|---|---|---|---|---|

| Rat | Up to 43.6 mg/kg/day | Lifetime | No evidence of carcinogenic potential. | [13][16] |

| Mouse | Up to 317.8 mg/kg/day | Lifetime | No evidence of carcinogenic potential. | [13][16] |

The doses used were approximately 6 and 18 times the maximum recommended human dose (MRHD) in rats and mice, respectively, on a mg/m² basis.[13][16]

Reproductive and Developmental Toxicology

Gepirone has been shown to have adverse effects on embryo-fetal and postnatal development in animal studies.[7][16]

Table 5: Summary of Reproductive and Developmental Toxicology Studies

| Study Type | Species | Doses (mg/kg/day) | Key Findings | NOAEL (mg/m² basis vs MRHD) | Reference(s) |

|---|---|---|---|---|---|

| Fertility and Early Embryonic Development | Rat | 5, 27, 64, 150 | Increased latency to mating at ≥64 mg/kg. Decreased fetal weights at ≥27 mg/kg. | 5 mg/kg (for growth and development) | [13][16] |

| Embryo-fetal Development | Rat | 75, 150, 300 | Decreased embryofetal growth (body weights, lengths) and skeletal variations at mid and high doses. No malformations. | 9 times MRHD | [7][13][16] |

| Embryo-fetal Development | Rabbit | 50, 100, 200 | Decreased embryofetal growth (body weights, lengths) and skeletal variations at mid and high doses. No malformations. | 12 times MRHD | [7][13][16] |

| Pre- and Postnatal Development | Rat | 10, 20, 40 | Decreased birth weights at mid and high doses. Increased offspring mortality and persistent reduction in body weight at all doses. | Not determined (effects at lowest dose) | [13][16] |

| Juvenile Animal Toxicity | Rat | 10, 40, 70 (PND 14-42) | Increased motor activity and impaired performance in the Morris water maze at 40 and 70 mg/kg. | - | [7][16] |

NOAEL = No Observed Adverse Effect Level; MRHD = Maximum Recommended Human Dose; PND = Postnatal Day. "-" indicates data not available from the provided search results.

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments.

Elevated Plus-Maze (Anxiety Model)

-

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor. The use of transparent walls can increase sensitivity for detecting effects of serotonergic drugs.[15]

-

Vehicle: Saline or other appropriate vehicle.

-

Route of Administration: Intraperitoneal (i.p.) for acute studies; oral gavage (p.o.) for chronic studies.[15]

-

Dosage Levels: A range of doses is used, for example, 1.0 to 10.0 mg/kg for Gepirone.[15]

-

Procedure: Animals are pre-treated with Gepirone or vehicle. Each animal is then placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The session is recorded for later analysis.

-

Observation Parameters:

-

Number of entries into open and closed arms.

-

Time spent in open and closed arms.

-

Ethological measures such as head-dipping, rearing, and risk assessment behaviors (e.g., flat-back approach).[15]

-

-

Statistical Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests to compare drug-treated groups with the vehicle control group.

Embryo-fetal Development Study (Reproductive Toxicology)

-

Test System: Pregnant Sprague-Dawley rats or New Zealand White rabbits.[13][16]

-

Vehicle: Appropriate vehicle for oral administration (e.g., methylcellulose suspension).

-

Route of Administration: Oral gavage.

-

Dosage Levels: At least three dose levels plus a concurrent control group. For example, in rats, doses of 75, 150, and 300 mg/kg/day.[13][16]

-

Procedure: Mated females are dosed daily during the period of major organogenesis (e.g., gestation days 6 through 17 for rats).

-

Observation Parameters:

-

Maternal: Clinical signs, body weight, food consumption, and mortality.

-

Fetal: At termination (one day prior to parturition), uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

-

-

Statistical Analysis: Maternal and fetal data are analyzed using appropriate statistical methods (e.g., ANOVA for continuous data, Chi-square or Fisher's exact test for count data) to determine dose-response relationships and establish the No Observed Adverse Effect Level (NOAEL).

Disclaimer: This document is a summary and guide based on publicly available preclinical data. It is intended for informational purposes for a scientific audience and is not a substitute for consulting primary research articles and regulatory documents.

References

- 1. Gepirone - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound: a novel antidepressant with 5-HT1A agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Gepirone Monograph for Professionals - Drugs.com [drugs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Antiaggresive and anxiolytic effects of gepirone in mice, and their attenuation by WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute and chronic effects of gepirone and fluoxetine in rats tested in the elevated plus-maze: an ethological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

Gepirone's Dichotomous Role at 5-HT1A Receptors: A Technical Guide to Presynaptic and Postsynaptic Agonism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gepirone, a selective 5-HT1A receptor agonist, presents a unique pharmacological profile characterized by its differential activity at presynaptic and postsynaptic 5-HT1A receptors. This in-depth technical guide elucidates the core mechanisms of gepirone's action, providing a comprehensive overview of its dual agonistic properties. Extensive preclinical and clinical research has established that gepirone functions as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus, and as a partial agonist at postsynaptic 5-HT1A receptors in cortical and limbic regions such as the hippocampus.[1][2] This dichotomy is fundamental to its therapeutic effects in major depressive disorder (MDD), leading to a time-dependent modulation of serotonergic neurotransmission. Initially, its full agonism at presynaptic autoreceptors reduces serotonin synthesis and neuronal firing.[1] However, with chronic administration, these autoreceptors desensitize, resulting in a restoration of serotonergic neuronal activity and enhanced serotonin release in terminal fields.[1][2] Concurrently, gepirone's partial agonism at postsynaptic receptors provides a sustained modulatory effect. This guide will delve into the quantitative pharmacology, experimental methodologies used to delineate these actions, and the intricate signaling pathways involved.

Quantitative Pharmacological Data

Table 1: Gepirone Binding Affinity for 5-HT1A Receptors

| Parameter | Value (nM) | Brain Region/System | Reference |

| Ki | 38 | Not specified | --INVALID-LINK-- |

| IC50 | 58 | Hippocampus ([3H]-5HT displacement) | A study on the effects of gepirone on aggressive behavior and brain monoaminergic neurotransmission. |

Table 2: Functional Activity of Gepirone at 5-HT1A Receptors

| Receptor Location | Intrinsic Activity | Observed Effect | Reference |

| Presynaptic (Dorsal Raphe) | Full Agonist | Inhibition of serotonergic neuron firing | A study on the differential effect of gepirone on presynaptic and postsynaptic serotonin receptors. |

| Postsynaptic (Hippocampus) | Partial Agonist | Attenuation of 5-HT's effect | A study on the differential effect of gepirone on presynaptic and postsynaptic serotonin receptors. |

Key Experimental Protocols

The differentiation of gepirone's presynaptic and postsynaptic effects has been achieved through a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiological Recording: Single-Cell Recording in Dorsal Raphe Nucleus and Hippocampus

This technique directly measures the firing rate of neurons in response to drug application, providing a functional readout of receptor agonism.

Objective: To determine the effect of gepirone on the firing activity of presynaptic serotonergic neurons in the dorsal raphe nucleus and postsynaptic neurons in the hippocampus.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized with a suitable anesthetic (e.g., chloral hydrate). The animal is placed in a stereotaxic frame for precise electrode placement. Body temperature is maintained at 37°C.

-

Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus (presynaptic) or the CA1 region of the hippocampus (postsynaptic) using stereotaxic coordinates.

-

Neuronal Identification: Serotonergic neurons in the dorsal raphe are identified by their characteristic slow and regular firing pattern. Hippocampal pyramidal neurons are identified by their larger amplitude action potentials and bursting firing patterns.

-

Drug Administration: Gepirone is administered systemically (e.g., intravenously or subcutaneously) or locally via microiontophoresis directly onto the recorded neuron.

-

Data Acquisition and Analysis: The spontaneous firing rate of the neuron is recorded before, during, and after drug administration. Changes in firing rate are quantified to determine the inhibitory or excitatory effects of gepirone. For partial agonism studies, the effect of gepirone on the response to a full agonist (e.g., 5-HT) is assessed.

In Vivo Microdialysis: Measurement of Serotonin Levels

This technique allows for the in vivo sampling of neurotransmitters from the extracellular space of specific brain regions, providing a measure of neurotransmitter release.

Objective: To assess the effect of acute and chronic gepirone administration on extracellular serotonin levels in a postsynaptic region like the hippocampus.

Methodology:

-

Animal Preparation and Probe Implantation: A microdialysis probe is stereotaxically implanted into the hippocampus of a freely moving rat. The animal is allowed to recover from surgery.

-

Perfusion: The microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular serotonin levels.

-

Drug Administration: Gepirone is administered systemically.

-

Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in extracellular serotonin levels from baseline are calculated to determine the effect of gepirone on serotonin release.

Positron Emission Tomography (PET) Imaging: 5-HT1A Receptor Occupancy

PET imaging allows for the non-invasive visualization and quantification of receptor binding in the living brain.

Objective: To determine the in vivo occupancy of 5-HT1A receptors by gepirone.

Methodology:

-

Radioligand Selection: A specific PET radioligand for the 5-HT1A receptor is chosen (e.g., [¹¹C]WAY-100635).

-

Subject Preparation: Human subjects or non-human primates are positioned in a PET scanner.

-

Baseline Scan: A baseline PET scan is performed following the injection of the radioligand to determine the baseline binding potential of the 5-HT1A receptors.

-

Drug Administration: A therapeutic dose of gepirone is administered to the subject.

-

Post-Dosing Scan: A second PET scan is performed after gepirone administration.

-

Image Analysis: The binding potential of the radioligand is calculated for various brain regions in both the baseline and post-dosing scans. The reduction in binding potential after gepirone administration is used to calculate the percentage of receptor occupancy.

Signaling Pathways

Gepirone's effects are mediated through the activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway.

Presynaptic 5-HT1A Autoreceptor Signaling

Caption: Presynaptic 5-HT1A autoreceptor signaling cascade initiated by gepirone.

Postsynaptic 5-HT1A Receptor Signaling

Caption: Postsynaptic 5-HT1A receptor signaling cascade initiated by gepirone.

Experimental Workflow: Differentiating Presynaptic vs. Postsynaptic Effects

Caption: Logical workflow for elucidating gepirone's dual 5-HT1A receptor activity.

Conclusion

Gepirone's distinct actions as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at their postsynaptic counterparts provide a sophisticated mechanism for the regulation of the serotonergic system. This dual activity is thought to underlie its therapeutic efficacy in major depressive disorder, offering a unique profile compared to other serotonergic agents. The initial reduction in serotonergic tone, followed by a gradual enhancement with chronic treatment, may contribute to its favorable side-effect profile, particularly regarding sexual dysfunction. The experimental methodologies and signaling pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals engaged in the study of serotonergic neurotransmission and the development of novel therapeutics for mood disorders. Further research focusing on the precise quantification of gepirone's functional activity at these distinct receptor populations will continue to refine our understanding of its clinical effects.

References

- 1. Neurochemistry and neurophysiology of buspirone and gepirone: interactions at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effect of gepirone on presynaptic and postsynaptic serotonin receptors: single-cell recording studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Gepirone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepirone hydrochloride is a selective partial agonist of the serotonin 5-HT1A receptor, belonging to the azapirone class of compounds.[1][2] It is structurally related to buspirone and has been developed for the treatment of major depressive disorder (MDD).[2][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and key experimental methodologies related to this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The recent approval of an extended-release formulation of gepirone for MDD underscores the renewed interest in this compound and its unique mechanism of action.[1][3]

Molecular Structure and Chemical Identity

This compound is the hydrochloride salt of gepirone.[4] The systematic IUPAC name for the free base is 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]piperidine-2,6-dione.[5]

Table 1: Chemical Identity of Gepirone and its Hydrochloride Salt

| Identifier | Value |

| Gepirone (Free Base) | |

| IUPAC Name | 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]piperidine-2,6-dione[5] |

| CAS Number | 83928-76-1[5] |

| Molecular Formula | C19H29N5O2[5] |

| Molecular Weight | 359.47 g/mol [6] |

| This compound | |

| IUPAC Name | 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]piperidine-2,6-dione hydrochloride[4] |

| CAS Number | 83928-66-9[1][4] |

| Molecular Formula | C19H30ClN5O2[4] |

| Molecular Weight | 395.93 g/mol [7] |

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation development and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | White to beige powder | [6] |

| Solubility | Water: 2 mg/mL, clear | [6] |

| pKa (Strongest Basic) | 7.62 | [1] |

| LogP | 1.35 | [1] |

| Polar Surface Area | 69.64 Ų | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Rotatable Bond Count | 6 | [1] |

Synthesis

Several synthetic routes for Gepirone have been described in the literature. A common approach involves the reaction of 1-(2-pyrimidinyl)piperazine with a suitable N-substituted butyl-dimethylglutarimide derivative.[8]

Pharmacodynamics: Mechanism of Action

Gepirone's primary mechanism of action is as a selective partial agonist at serotonin 5-HT1A receptors.[9][10] This interaction occurs at both presynaptic autoreceptors on serotonergic neurons in the raphe nuclei and postsynaptic receptors in various brain regions, including the hippocampus and cortex.[11] The activation of presynaptic 5-HT1A autoreceptors leads to a reduction in the firing rate of serotonergic neurons and a decrease in serotonin release.[9] Chronic administration is thought to lead to the desensitization of these autoreceptors, resulting in an overall increase in serotonergic neurotransmission.[11]

Receptor Binding Affinity

The affinity of Gepirone and its major metabolites for various receptors has been characterized through radioligand binding assays.

Table 3: Receptor Binding Affinities (Ki, nM) of Gepirone and its Metabolites

| Compound | 5-HT1A Receptor | α2-Adrenergic Receptor |

| Gepirone | 38[1] | - |

| 3'-OH-gepirone | 58[1] | - |

| 1-PP (1-(2-pyrimidinyl)piperazine) | - | 42[1] |

Signaling Pathways

The activation of the Gi/o-protein coupled 5-HT1A receptor by Gepirone initiates a cascade of intracellular signaling events. A primary consequence is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[11] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways such as the MAPK/ERK pathway.[11]

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in humans, with data available for both immediate-release and extended-release formulations.

Table 4: Pharmacokinetic Parameters of this compound (Extended-Release)

| Parameter | Value |

| Bioavailability | 14-17%[1] |

| Tmax (Time to Peak Plasma Concentration) | ~6 hours[1] |

| Cmax (Peak Plasma Concentration) | Dose-dependent[1] |

| Volume of Distribution (Vd) | ~94.5 L[1] |

| Plasma Protein Binding | 72%[1] |

| Metabolism | Primarily by CYP3A4[1] |

| Major Metabolites | 3'-OH-gepirone, 1-(2-pyrimidinyl)piperazine (1-PP)[1] |

| Elimination Half-life | ~5 hours[1] |

| Excretion | ~81% in urine, ~13% in feces (as metabolites)[1] |

Experimental Protocols

5-HT1A Receptor Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a compound like this compound to the 5-HT1A receptor using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells known to express 5-HT1A receptors (e.g., rat hippocampus or CHO cells transfected with the human 5-HT1A receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared cell membranes, a known concentration of a high-affinity 5-HT1A radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound (this compound).

-

For the determination of non-specific binding, a high concentration of a known 5-HT1A ligand (e.g., unlabeled serotonin or 8-OH-DPAT) is added to a separate set of wells.

-

Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (General Protocol)

This protocol describes a general method to assess the functional activity of this compound as a 5-HT1A receptor agonist by measuring its effect on intracellular cAMP levels.

Methodology:

-

Cell Culture:

-

Culture cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) in appropriate media.

-

Seed the cells into a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

-

Assay Procedure:

-

Wash the cells with a suitable buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with forskolin to increase basal cAMP levels (as 5-HT1A is a Gi/o-coupled receptor, its activation will inhibit this stimulated cAMP production).

-

Add varying concentrations of the test compound (this compound) to the wells.

-

Incubate the plate at 37°C for a defined period.

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the percentage inhibition of forskolin-stimulated cAMP production against the concentration of the test compound.

-

Calculate the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) from the dose-response curve using non-linear regression.

-

Conclusion

This compound is a well-characterized 5-HT1A receptor partial agonist with a distinct pharmacological profile. This guide has provided a detailed overview of its molecular structure, chemical properties, and the experimental methodologies used to elucidate its mechanism of action and pharmacokinetic profile. The information presented herein is intended to support further research and development efforts related to this important class of therapeutic agents.

References

- 1. Gepirone - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. IT201900000657A1 - PROCESS FOR THE SYNTHESIS OF GEPIRONE - Google Patents [patents.google.com]

- 4. reference.medscape.com [reference.medscape.com]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound: a novel antidepressant with 5-HT1A agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Deep Dive into the Serotonin Receptor Binding Affinity of Gepirone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepirone hydrochloride is a selective partial agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone class of compounds. Its distinct pharmacological profile, characterized by a high affinity for the 5-HT1A receptor and significantly lower affinity for other serotonin receptor subtypes, underpins its therapeutic potential in the treatment of major depressive disorder (MDD). This technical guide provides a comprehensive overview of this compound's binding affinity for various serotonin receptor subtypes, details the experimental protocols used to determine these affinities, and illustrates the key signaling pathways involved.

Quantitative Binding Affinity Data

The binding affinity of gepirone and its primary active metabolites, 3'-OH-gepirone and 1-(2-pyrimidinyl)piperazine (1-PP), has been determined for several serotonin and other neurotransmitter receptors. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The available data are summarized in the tables below.

Gepirone Binding Affinity Profile

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT1A | 31.8 - 38 | [1][2] |

| 5-HT2A | 3630 | [1] |

Metabolite Binding Affinity Profile

| Metabolite | Receptor Subtype | Ki (nM) | Reference |

| 3'-OH-gepirone | 5-HT1A | 58 | [1][2] |

| 1-PP | α2-adrenergic | 42 | [1][2] |

These data highlight the high selectivity of gepirone and its active metabolite, 3'-OH-gepirone, for the 5-HT1A receptor. The significantly weaker binding to the 5-HT2A receptor is a key feature that distinguishes it from other classes of antidepressants and is associated with a lower incidence of certain side effects. The metabolite 1-PP displays a notable affinity for the α2-adrenergic receptor, which may also contribute to the overall pharmacological effects of gepirone.[1][2]

Experimental Protocols

The binding affinities of gepirone and its metabolites are typically determined using in vitro radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT), a selective 5-HT1A receptor agonist.

-

Receptor Source: Membranes prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from specific brain regions with high 5-HT1A receptor density (e.g., hippocampus or raphe nucleus).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Serotonin (5-HT) or another suitable high-affinity 5-HT1A ligand.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: A liquid scintillation counter to measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Cells expressing the 5-HT1A receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add a fixed concentration of the radioligand ([³H]8-OH-DPAT), typically at or below its Kd value.

-

Add increasing concentrations of the unlabeled test compound (this compound) to compete with the radioligand for binding to the receptor.

-

For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT) is added instead of the test compound.

-

The reaction is initiated by adding the membrane preparation to each well.

-

-

Incubation:

-

The plate is incubated, typically for 60 minutes at room temperature (around 25-27°C), to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

The binding reaction is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

The amount of specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The concentration of gepirone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action

Gepirone's therapeutic effects are mediated through its interaction with 5-HT1A receptors, which are G-protein coupled receptors (GPCRs). These receptors are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus and cortex.[3]

Gepirone acts as a full agonist at presynaptic 5-HT1A autoreceptors .[1] This initially leads to a decrease in the firing rate of serotonin neurons and a reduction in serotonin release. However, with chronic administration, these presynaptic autoreceptors become desensitized, leading to a normalization of the firing rate and an overall increase in serotonin neurotransmission.[1]

At postsynaptic 5-HT1A receptors , gepirone functions as a partial agonist .[1] This means that in the presence of low serotonin levels, it acts as an agonist, while in the presence of high serotonin levels, it can act as an antagonist. This modulatory effect on postsynaptic receptors is believed to contribute to its antidepressant and anxiolytic properties.

5-HT1A Receptor Signaling Cascade

The 5-HT1A receptor is primarily coupled to the inhibitory G-protein, Gαi/o.[4] Activation of the 5-HT1A receptor by an agonist like gepirone initiates a cascade of intracellular events:

-

G-protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein (Gαi/o), leading to its activation and dissociation from the βγ-subunits (Gβγ).

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Modulation of PKA: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).

-

Downstream Effects: The alteration in PKA activity, along with signals from the Gβγ subunits, can influence the activity of other downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and modulate the activity of ion channels.[1]

These signaling events ultimately lead to changes in gene expression and neuronal function, which are thought to underlie the long-term therapeutic effects of gepirone.[1]

Visualizations

Logical Relationship of Gepirone's Action

Caption: Logical flow of gepirone's dual action on serotonin receptors.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a typical radioligand binding assay.

5-HT1A Receptor Signaling Pathway

Caption: Simplified 5-HT1A receptor signaling cascade.

Conclusion

This compound's high affinity and selectivity for the 5-HT1A receptor, coupled with its differential activity at presynaptic and postsynaptic sites, provide a unique mechanism of action for the treatment of major depressive disorder. Understanding its binding profile and the downstream signaling pathways it modulates is crucial for researchers and clinicians working to develop and optimize novel therapeutic strategies for mood disorders. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of gepirone and other selective 5-HT1A receptor modulators.

References

- 1. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Neurochemistry and neurophysiology of buspirone and gepirone: interactions at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Neurophysiological effects of Gepirone on serotonergic pathways

An In-depth Technical Guide to the Neurophysiological Effects of Gepirone on Serotonergic Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gepirone is a selective 5-hydroxytryptamine-1A (5-HT1A) receptor agonist approved for the treatment of major depressive disorder (MDD).[1][2] Its mechanism of action is distinct from that of selective serotonin reuptake inhibitors (SSRIs) and other conventional antidepressants, centering on the direct modulation of 5-HT1A receptors.[3][4][5][6][7] This guide provides a comprehensive overview of the neurophysiological effects of Gepirone, detailing its interaction with serotonergic pathways, summarizing quantitative data from key preclinical studies, and outlining the experimental protocols used to elucidate its function.

Pharmacodynamics and Receptor Binding Profile

Gepirone's therapeutic effects are primarily mediated through its selective and complex interaction with the 5-HT1A receptor.[3][4][5][6][7][8] It exhibits a unique dual action profile, functioning as a full agonist at presynaptic 5-HT1A autoreceptors located on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus, and as a partial agonist at postsynaptic 5-HT1A receptors in key brain regions like the hippocampus, cortex, and amygdala.[3][4][5][6][7][9] This differential activity is central to its time-dependent neurophysiological effects.

The primary active metabolites of Gepirone, 3'-OH-gepirone and 1-(2-pyrimidinyl)piperazine (1-PP), also contribute to its overall pharmacological profile. 3'-OH-gepirone retains affinity for the 5-HT1A receptor, while 1-PP is an antagonist at α2-adrenergic receptors.[1]

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of Gepirone and its metabolites for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) |

| Gepirone | 31.8 - 38[1][3] | ~3630[3] | - |

| 3'-OH-Gepirone | 58[1] | - | - |

| 1-PP | - | - | 42[1] |

Neurophysiological Effects on Serotonergic Pathways

Gepirone's interaction with 5-HT1A receptors induces significant, time-dependent changes in the activity of the serotonergic system. These effects have been characterized primarily through electrophysiological and neurochemical studies.

Electrophysiological Effects on Dorsal Raphe Nucleus (DRN) Neurons

Single-unit extracellular recordings in animal models are used to measure the firing rate of serotonergic neurons in the dorsal raphe nucleus, the primary source of serotonin in the forebrain.

-

Acute Administration: The initial administration of Gepirone leads to a marked decrease in the firing rate of DRN 5-HT neurons.[9][10] This is a direct consequence of its full agonist activity at the somatodendritic 5-HT1A autoreceptors, which function as an inhibitory feedback mechanism.[3][4][5][6][7][11]

-

Chronic Administration: Sustained treatment with Gepirone (e.g., 14 days) results in a progressive desensitization of these 5-HT1A autoreceptors.[9][10] This adaptation leads to a gradual recovery of the neuronal firing rate back to baseline levels, even in the continued presence of the drug.[9][10] This normalization of firing is believed to be a critical step for its therapeutic antidepressant effect.[10]

Data Presentation: Electrophysiological Effects of Gepirone

| Treatment Phase | Effect on DRN 5-HT Neuron Firing Rate | Underlying Mechanism |

| Acute (Single Dose) | Significant decrease[9][10] | Full agonism at somatodendritic 5-HT1A autoreceptors[9] |

| Chronic (e.g., 14 Days) | Progressive recovery to normal levels[9][10] | Desensitization of somatodendritic 5-HT1A autoreceptors[9][10] |

Effects on Postsynaptic 5-HT1A Receptors and Serotonin Release

The ultimate antidepressant effect of Gepirone is thought to result from enhanced serotonergic transmission in postsynaptic target regions.

-

Autoreceptor Desensitization: The desensitization of presynaptic autoreceptors following chronic treatment effectively "releases the brake" on the serotonergic system, leading to increased serotonin release in projection areas.[3][4][5][6][7][12]

-

Postsynaptic Modulation: Gepirone acts as a partial agonist at postsynaptic 5-HT1A receptors.[3][4][5][6][7][9] Unlike the presynaptic autoreceptors, these postsynaptic receptors do not appear to desensitize with chronic Gepirone treatment.[9][10] The combination of normalized presynaptic firing, enhanced serotonin release, and direct (though partial) postsynaptic receptor stimulation is believed to produce an augmented and sustained activation of postsynaptic 5-HT1A receptors, contributing to its therapeutic action.[10]

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Gepirone: Depression Uses, Side Effects, Dosage [medicinenet.com]

- 3. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. login.medscape.com [login.medscape.com]

- 7. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Differential effect of gepirone on presynaptic and postsynaptic serotonin receptors: single-cell recording studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modification of 5-HT neuron properties by sustained administration of the 5-HT1A agonist gepirone: electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurochemistry and neurophysiology of buspirone and gepirone: interactions at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Gepirone hydrochloride? [synapse.patsnap.com]

Navigating the Therapeutic Window: An In-depth Technical Guide to the Pharmacokinetics of Gepirone Hydrochloride Extended-Release Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepirone hydrochloride, an azapirone derivative and a selective 5-HT1A receptor agonist, has emerged as a novel therapeutic agent for major depressive disorder (MDD). The development of an extended-release (ER) formulation has been pivotal in optimizing its therapeutic profile by modulating its absorption and reducing peak-to-trough plasma concentration fluctuations. This technical guide provides a comprehensive overview of the pharmacokinetics of the gepirone ER formulation, presenting key data, detailed experimental methodologies, and visual representations of its metabolic pathways and study workflows.

Pharmacokinetic Profile of Gepirone ER

The pharmacokinetic profile of gepirone ER is characterized by its absorption, distribution, metabolism, and excretion properties. The extended-release formulation is designed to provide a slower rate of drug absorption compared to immediate-release (IR) formulations, leading to a more favorable pharmacokinetic and tolerability profile.

Absorption

Gepirone ER is orally administered and exhibits an absolute bioavailability of approximately 14% to 17%.[1][2] Peak plasma concentrations (Cmax) are typically reached within 6 hours (Tmax) following oral administration of the ER formulation.[2] The pharmacokinetic parameters of gepirone are linear and dose-proportional within the therapeutic dose range of 18.2 mg to 72.6 mg.[1] Steady-state plasma concentrations are generally achieved within two to four days of daily dosing.[1]

The presence of food significantly impacts the absorption of gepirone ER. Administration with a high-fat meal can decrease the Tmax to approximately 3 hours.[1] Food, particularly high-fat meals, increases the overall exposure to gepirone, with the Cmax and Area Under the Curve (AUC) being significantly higher in the fed state compared to the fasted state.[1]

Distribution

Gepirone has an apparent volume of distribution of approximately 94.5 L.[1] It is about 72% bound to plasma proteins, and this binding is not dependent on the drug concentration.[1] The in vitro plasma protein binding for its major active metabolites, 3'-OH-gepirone and 1-(2-pyrimidinyl)piperazine (1-PP), is 59% and 42%, respectively.[3]

Metabolism

Gepirone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] This biotransformation results in the formation of two major pharmacologically active metabolites: 3'-OH-gepirone and 1-PP.[3] These metabolites are present in plasma at higher concentrations than the parent drug.[3]

Excretion

The mean terminal half-life of gepirone ER is approximately 5 hours.[1] Following a single oral dose of radiolabeled gepirone, about 81% of the radioactivity is recovered in the urine and 13% in the feces, primarily as metabolites.[3] Approximately 60% of the administered dose is eliminated in the urine within the first 24 hours.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of gepirone ER from single-dose, multiple-dose, and food-effect studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Gepirone ER (20 mg) in Healthy Volunteers

| Parameter | Fasting State | After High-Fat Meal |

| Cmax (ng/mL) | 1.92 (0.96) | 3.25 (1.71) |

| Tmax (hr) | 6.0 | 3.0 |

| AUC₀₋₃₀ (ng·h/mL) | 29.8 (11.5) | 39.3 (12.4) |

| t½ (hr) | ~5 | ~5 |

| (Data presented as mean (SD) where available) |

Table 2: Steady-State Pharmacokinetic Parameters of Gepirone ER (40 mg/day) in Healthy Volunteers

| Parameter | Value |

| Cmax,ss (ng/mL) | 3.6 - 4.3 |

| Trough Conc. (ng/mL) | Not consistently reported |

| AUC₀₋₂₄,ss (ng·h/mL) | Dose-proportional |

| Accumulation Ratio | Not consistently reported |

| (Values are ranges or descriptions from available literature) |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are descriptions of the protocols for key studies on gepirone ER.

Food-Effect Bioavailability Study

-

Study Design: An open-label, randomized, single-dose, four-way crossover study was conducted in healthy male subjects.[4][5]

-

Dosing: A single 20 mg oral dose of gepirone ER was administered under four different conditions: after a 10-hour overnight fast, 1 hour before a standard high-fat meal, 15 minutes after a standard high-fat meal, and 2 hours after a standard high-fat meal.[4] A washout period of at least 7 days separated each treatment period.

-

Blood Sampling: Blood samples were collected at pre-dose and at various time points post-dose to characterize the plasma concentration-time profile of gepirone and its major metabolite, 1-PP.

-